![molecular formula C20H27NS2 B12830575 3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)
3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by its unique structure, which includes a cyclohepta[d]thiazole ring fused with a diisopropylphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diisopropylaniline with a suitable thioamide in the presence of a cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is known to participate in various biochemical pathways, and its derivatives often exhibit significant biological activity due to their ability to interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate
- 3-(2,6-Diisopropylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate
Uniqueness
3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexahydro-cyclohepta[d]thiazole ring system differentiates it from other thiazole derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H27NS2 |
|---|---|
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
3-[2,6-di(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C20H27NS2/c1-13(2)15-9-8-10-16(14(3)4)19(15)21-17-11-6-5-7-12-18(17)23-20(21)22/h8-10,13-14H,5-7,11-12H2,1-4H3 |
Clé InChI |
WHQLLCCFKZZZOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C3=C(CCCCC3)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


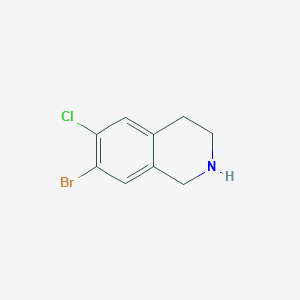

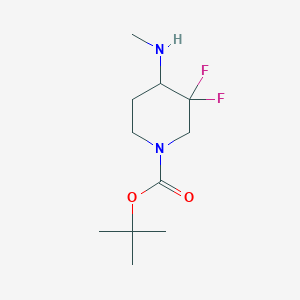

![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
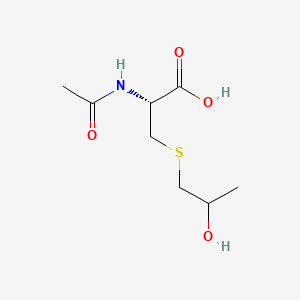

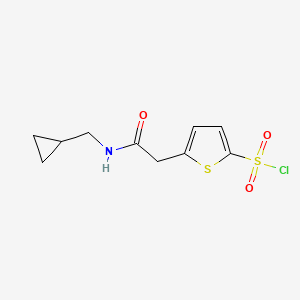

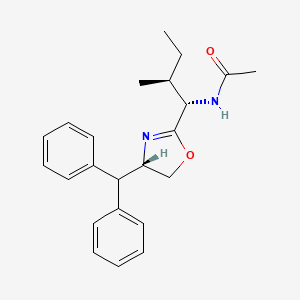

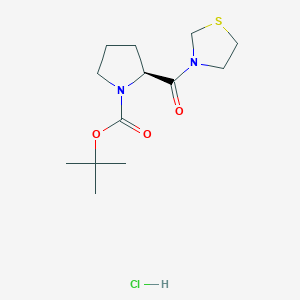
![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
